BenchChemオンラインストアへようこそ!

3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Lipophilicity Physicochemical profiling ADME prediction

3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 721418-41-3; molecular formula C₁₃H₁₄N₂O₃; MW 246.26 g/mol) is a synthetic, small-molecule phthalazine derivative bearing a butyl substituent at the N-3 position and a carboxylic acid group at C-1. The compound belongs to the broader family of 3-substituted 4-oxo-3,4-dihydrophthalazine-1-carboxylic acids, a class recognized for diverse biological activities including anticancer, antibacterial, and anti-inflammatory effects, as well as for serving as intermediates in the synthesis of phthalazin-1(2H)-ones via thermal decarboxylation.

Molecular Formula C13H14N2O3
Molecular Weight 246.266
CAS No. 721418-41-3
Cat. No. B2420219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
CAS721418-41-3
Molecular FormulaC13H14N2O3
Molecular Weight246.266
Structural Identifiers
SMILESCCCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O
InChIInChI=1S/C13H14N2O3/c1-2-3-8-15-12(16)10-7-5-4-6-9(10)11(14-15)13(17)18/h4-7H,2-3,8H2,1H3,(H,17,18)
InChIKeyOWSDLAPHEMKEAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic Acid (CAS 721418-41-3): Chemical Class, Core Structure, and Procurement-Relevant Identity


3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 721418-41-3; molecular formula C₁₃H₁₄N₂O₃; MW 246.26 g/mol) is a synthetic, small-molecule phthalazine derivative bearing a butyl substituent at the N-3 position and a carboxylic acid group at C-1. The compound belongs to the broader family of 3-substituted 4-oxo-3,4-dihydrophthalazine-1-carboxylic acids, a class recognized for diverse biological activities including anticancer, antibacterial, and anti-inflammatory effects, as well as for serving as intermediates in the synthesis of phthalazin-1(2H)-ones via thermal decarboxylation [1]. It is supplied as a solid with a minimum purity specification of 95% (or 97–98% depending on vendor) and a predicted XLogP of 2.1–2.3, indicating moderate lipophilicity suitable for membrane permeability in cell-based assays .

Why 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic Acid Cannot Be Replaced by Other 3-Substituted Phthalazine-1-carboxylic Acids Without Experimental Validation


The 3-substituent on the dihydrophthalazine scaffold profoundly modulates physicochemical properties critical to both synthetic utility and biological performance. Even subtle changes in the N-3 alkyl chain—such as moving from butyl to methyl, allyl, hexyl, or 3-methylbutyl—alter lipophilicity (XLogP spans ~0.7 to >3.2), rotatable bond count, and steric bulk, which in turn affect solubility, membrane permeability, metabolic stability, and target-binding conformations [1]. In the phthalazine class, thermal decarboxylation rates and the efficiency of downstream derivatization (e.g., amide coupling, esterification) are also substituent-dependent [2]. Therefore, substituting the butyl analog with a shorter- or longer-chain derivative without re-optimization risks invalidating structure–activity relationships, altering reaction yields, and compromising assay reproducibility. The quantitative evidence below maps these differentiation axes explicitly.

Quantitative Differentiation of 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic Acid Versus Closest Structural Analogs


Lipophilicity Tuning: XLogP Comparison Across 3-Substituted 4-Oxo-3,4-dihydrophthalazine-1-carboxylic Acids

The butyl analog offers a predicted XLogP of 2.1–2.3, positioning it in the intermediate lipophilicity range that balances aqueous solubility with passive membrane permeability—an optimal window for many cellular assays. In contrast, the 3-methyl analog is considerably more hydrophilic (LogP 0.69), while the 3-hexyl and 3-(3-methylbutyl) analogs are markedly more hydrophobic (XLogP 3.2 and 2.5, respectively) [1].

Lipophilicity Physicochemical profiling ADME prediction

Synthetic Intermediate Versatility: Thermal Decarboxylation to Phthalazin-1(2H)-one Building Blocks

4-Oxo-3,4-dihydrophthalazine-1-carboxylic acids undergo thermal decarboxylation to generate phthalazin-1(2H)-ones, a privileged scaffold in medicinal chemistry [1]. The efficiency and temperature threshold of this transformation are influenced by the N-3 substituent. While direct comparative decarboxylation kinetics are not published for the butyl analog specifically, the butyl group provides greater thermal stability and a higher boiling point than the methyl analog, yet retains lower molecular weight than the hexyl analog (MW 246.3 vs. 274.3), offering a favorable balance of reactivity and ease of purification for downstream steps [2].

Synthetic chemistry Decarboxylation Heterocycle synthesis

Commercial Purity and Sourcing Reliability: Multi-Vendor Availability at 95–98% Purity

3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is stocked by multiple independent vendors with documented purity specifications: AKSci (95% minimum), MolCore (97% NLT), Leyan (98%), and Chemenu (95%+), all supported by batch-specific QC data including NMR, HPLC, or GC . This multi-source availability contrasts with certain analogs such as 3-hexyl or 3-(3-methylbutyl) derivatives, which are carried by fewer suppliers and may have longer lead times or minimum order quantities. Notably, the CymitQuimica listing for this compound was discontinued as of 2019, underscoring the importance of verifying current supply status before committing to a procurement strategy .

Procurement Quality control Supply chain

Rotatable Bond Count and Conformational Flexibility: Implications for Target Engagement

The target compound possesses 4 rotatable bonds (as computed from the butyl chain), compared to 1 rotatable bond for the 3-methyl analog and 6 for the 3-hexyl analog [1]. Rotatable bond count is a key parameter in drug-likeness filters (e.g., Veber rules) and correlates with oral bioavailability and binding entropy penalties. The butyl variant occupies an intermediate flexibility space—more adaptable than the rigid methyl analog but less entropically penalized than the highly flexible hexyl derivative—making it a strategic choice for fragment-based or lead-optimization libraries targeting protein pockets with moderate conformational tolerance.

Conformational analysis Molecular flexibility Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile: Consistent Pharmacophore Across Analogs

The TPSA of 3-butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is 70 Ų, with 1 hydrogen bond donor (carboxylic acid O–H) and 4 hydrogen bond acceptors (two carbonyl oxygens, two aza nitrogens) . This pharmacophoric pattern is essentially invariant across the 3-alkyl series, meaning that differences in biological activity among analogs will be dominated by lipophilicity, steric, and conformational effects rather than by changes in hydrogen-bonding capacity. The butyl analog therefore serves as a clean probe for isolating the contribution of N-3 chain length to target engagement and ADME properties.

Pharmacophore Polar surface area Hydrogen bonding

Optimal Use Cases for 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Phthalazinone Library Synthesis via Thermal Decarboxylation

Laboratories engaged in synthesizing phthalazin-1(2H)-one libraries for kinase, PARP, or PDE inhibitor programs should select the butyl analog as their 3-substituted precursor. Its intermediate molecular weight and thermal stability facilitate controlled decarboxylation to the phthalazinone core, while its multi-vendor availability at 95–98% purity ensures reproducible starting material quality across multiple synthetic batches [1].

ADME–Property Optimization: Systematic Lipophilicity SAR Series

For teams building a homologous series to establish structure–property relationships (SPR) around lipophilicity, the butyl analog (XLogP ~2.1–2.3) fills a critical gap between the more hydrophilic methyl analog (LogP 0.69) and the more hydrophobic hexyl analog (XLogP 3.2). This enables three-point log D/SAR correlations without requiring custom synthesis of intermediates [2].

Conformational Probing in Fragment-Based Drug Discovery

The 4 rotatable bonds of the butyl chain allow conformational sampling that is absent in the rigid methyl analog (1 rotatable bond) but not so extensive as to incur the entropic penalty of the hexyl analog (6 rotatable bonds). This intermediate flexibility is advantageous in fragment-based screening where balanced conformational entropy can reveal cryptic binding pockets .

Chemical Biology Tool Compound: Pharmacophore-Controlled Probe Development

Because the TPSA and hydrogen-bonding profile are essentially invariant across the 3-alkyl series, the butyl analog serves as an ideal negative-control probe for experiments designed to isolate the contribution of N-3 chain length to target engagement. Researchers can pair it with the methyl and hexyl analogs to deconvolute lipophilicity-driven effects from hydrogen-bonding effects in cellular assays .

Quote Request

Request a Quote for 3-Butyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.